molecular formula C18H24N2O4 B13138221 1H-Pyrrolo[3,4-c]pyridine-5,7a-dicarboxylicacid,hexahydro-,7a-ethyl5-(phenylmethyl)ester,(3aS,7aS)-

1H-Pyrrolo[3,4-c]pyridine-5,7a-dicarboxylicacid,hexahydro-,7a-ethyl5-(phenylmethyl)ester,(3aS,7aS)-

Cat. No.: B13138221
M. Wt: 332.4 g/mol
InChI Key: ARFIHETXHFXETN-MAUKXSAKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1H-Pyrrolo[3,4-c]pyridine-5,7a-dicarboxylic acid, hexahydro-, 7a-ethyl 5-(phenylmethyl) ester, (3aS,7aS)- is a complex heterocyclic compound. It is characterized by its unique structure, which includes a pyrrolo[3,4-c]pyridine core. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications.

Preparation Methods

The synthesis of 1H-Pyrrolo[3,4-c]pyridine-5,7a-dicarboxylic acid, hexahydro-, 7a-ethyl 5-(phenylmethyl) ester, (3aS,7aS)- involves several steps. One common method includes the condensation of appropriate starting materials under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure the desired stereochemistry is achieved . Industrial production methods may involve optimization of these synthetic routes to increase yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed depend on the specific reaction conditions and the nature of the substituents on the pyrrolo[3,4-c]pyridine ring .

Scientific Research Applications

1H-Pyrrolo[3,4-c]pyridine-5,7a-dicarboxylic acid, hexahydro-, 7a-ethyl 5-(phenylmethyl) ester, (3aS,7aS)- has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it is investigated for its potential as a therapeutic agent due to its ability to interact with specific molecular targets. It has shown promise in the treatment of certain types of cancer by inhibiting key signaling pathways involved in tumor growth .

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. It can modulate the activity of these targets, leading to changes in cellular processes. For example, it may inhibit the activity of certain kinases involved in cell proliferation, thereby exerting its anti-cancer effects .

Comparison with Similar Compounds

Similar compounds to 1H-Pyrrolo[3,4-c]pyridine-5,7a-dicarboxylic acid, hexahydro-, 7a-ethyl 5-(phenylmethyl) ester, (3aS,7aS)- include other pyrrolo[3,4-c]pyridine derivatives. These compounds share a similar core structure but differ in their substituents, which can significantly impact their biological activity and chemical properties. The unique combination of substituents in this compound contributes to its distinct pharmacological profile and potential therapeutic applications .

Properties

Molecular Formula

C18H24N2O4

Molecular Weight

332.4 g/mol

IUPAC Name

5-O-benzyl 7a-O-ethyl (3aS,7aS)-2,3,3a,4,6,7-hexahydro-1H-pyrrolo[3,4-c]pyridine-5,7a-dicarboxylate

InChI

InChI=1S/C18H24N2O4/c1-2-23-16(21)18-8-9-20(11-15(18)10-19-13-18)17(22)24-12-14-6-4-3-5-7-14/h3-7,15,19H,2,8-13H2,1H3/t15-,18+/m0/s1

InChI Key

ARFIHETXHFXETN-MAUKXSAKSA-N

Isomeric SMILES

CCOC(=O)[C@@]12CCN(C[C@@H]1CNC2)C(=O)OCC3=CC=CC=C3

Canonical SMILES

CCOC(=O)C12CCN(CC1CNC2)C(=O)OCC3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.